molecular formula C22H18N2O4 B14115838 2-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydrazinylbenzoic acid

2-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydrazinylbenzoic acid

Cat. No.: B14115838
M. Wt: 374.4 g/mol
InChI Key: YIFFSGZHKOFUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-hydrazinobenzoic acid is a chemical compound widely used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a hydrazinobenzoic acid moiety. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of Fmoc-4-hydrazinobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and specialized resins, such as NovaGel, to facilitate the synthesis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-hydrazinobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Fmoc-4-hydrazinobenzoic acid include:

Major Products Formed

The major products formed from these reactions include various protected and deprotected peptide intermediates, which are crucial for the synthesis of complex peptides and proteins .

Scientific Research Applications

Fmoc-4-hydrazinobenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-4-hydrazinobenzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted side reactions. During the synthesis process, the Fmoc group can be selectively removed using a base, such as piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-chlorobenzoic acid
  • Fmoc-4-methylbenzoic acid
  • Fmoc-4-nitrobenzoic acid

Uniqueness

Fmoc-4-hydrazinobenzoic acid is unique due to its hydrazine moiety, which provides additional reactivity and versatility in peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins that require specific functional group modifications .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydrazinylbenzoic acid

InChI

InChI=1S/C22H18N2O4/c23-24-13-9-10-18(21(25)26)19(11-13)22(27)28-12-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-11,20,24H,12,23H2,(H,25,26)

InChI Key

YIFFSGZHKOFUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC(=C4)NN)C(=O)O

Origin of Product

United States

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